molecular formula C10H14N4O B13992308 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide CAS No. 66974-88-7

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide

Cat. No.: B13992308
CAS No.: 66974-88-7
M. Wt: 206.24 g/mol
InChI Key: XJWOPZMELRLUSH-UHFFFAOYSA-N
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Description

2-Dimethylaminodiazenyl-n-methyl-benzamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of benzamide, characterized by the presence of a dimethylaminodiazenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminodiazenyl-n-methyl-benzamide typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid or its esters with methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminodiazenyl-n-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Dimethylaminodiazenyl-n-methyl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dimethylaminodiazenyl-n-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, influencing their activity and function. For example, it has been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylaminodiazenyl-n-methyl-benzamide is unique due to the presence of the dimethylaminodiazenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66974-88-7

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)-N-methylbenzamide

InChI

InChI=1S/C10H14N4O/c1-11-10(15)8-6-4-5-7-9(8)12-13-14(2)3/h4-7H,1-3H3,(H,11,15)

InChI Key

XJWOPZMELRLUSH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1N=NN(C)C

Origin of Product

United States

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